Cas no 604754-56-5 (6-Chloro-N-cyclopentylpyridazin-3-amine)
6-Chloro-N-cyclopentylpyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-N-cyclopentylpyridazin-3-amine
- (6-Chloro-pyridazin-3-yl)-cyclopentyl-amine
- AC1MLK2S
- MB02999
- MolPort-000-096-580
- SBB051001
- DTXSID50390463
- 6-CHLORO-N-CYCLOPENTYL-3-PYRIDAZINAMINE
- CS-0207639
- 604754-56-5
- LS-03750
- STL482278
- 3-PYRIDAZINAMINE, 6-CHLORO-N-CYCLOPENTYL-
- MFCD03825788
- Y13587
- AKOS002981891
- ALBB-011954
-
- MDL: MFCD03825788
- Inchi: 1S/C9H12ClN3/c10-8-5-6-9(13-12-8)11-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,13)
- InChI Key: GDMKOENPKYHMGI-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=N1)NC1CCCC1
Computed Properties
- Exact Mass: 197.0719751g/mol
- Monoisotopic Mass: 197.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 410.0±25.0 °C at 760 mmHg
- Flash Point: 201.8±23.2 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-Chloro-N-cyclopentylpyridazin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloro-N-cyclopentylpyridazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275419-5g |
6-Chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 95%+ | 5g |
$136 | 2023-03-07 | |
| Chemenu | CM275419-5g |
6-Chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 95% | 5g |
$527 | 2021-08-18 | |
| TRC | C376783-50mg |
6-chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C376783-100mg |
6-chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C376783-500mg |
6-chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 500mg |
$ 80.00 | 2022-04-01 | ||
| Matrix Scientific | 062445-500mg |
6-Chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 500mg |
$158.00 | 2023-09-10 | ||
| eNovation Chemicals LLC | Y1258587-5g |
6-chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 95% | 5g |
$315 | 2024-06-06 | |
| abcr | AB267887-1 g |
6-Chloro-N-cyclopentyl-3-pyridazinamine |
604754-56-5 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB267887-5 g |
6-Chloro-N-cyclopentyl-3-pyridazinamine |
604754-56-5 | 5 g |
€381.90 | 2023-07-20 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40300-5g |
6-Chloro-N-cyclopentylpyridazin-3-amine |
604754-56-5 | 97% | 5g |
4311.00 | 2021-06-01 |
6-Chloro-N-cyclopentylpyridazin-3-amine Suppliers
6-Chloro-N-cyclopentylpyridazin-3-amine Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 6-Chloro-N-cyclopentylpyridazin-3-amine
Introduction to 6-Chloro-N-cyclopentylpyridazin-3-amine (CAS No: 604754-56-5)
6-Chloro-N-cyclopentylpyridazin-3-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 604754-56-5, belongs to the pyridazine class of molecules, which are known for their broad spectrum of biological interactions. The presence of a chloro substituent and a cyclopentyl amine moiety in its structure contributes to its distinct chemical reactivity and functional versatility, making it a valuable scaffold for drug discovery and development.
The structural motif of 6-Chloro-N-cyclopentylpyridazin-3-amine incorporates a six-membered ring system containing two nitrogen atoms, with a chloro group at the 6-position and an N-cyclopentyl amine group at the 3-position. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors. The cyclopentyl group, in particular, introduces steric hindrance that can modulate binding affinity and selectivity, while the chloro group can serve as a hydrogen bond acceptor or participate in π-stacking interactions. Such features are often exploited in medicinal chemistry to optimize pharmacokinetic properties and reduce off-target effects.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives due to their demonstrated efficacy in various therapeutic areas. Research has shown that compounds within this class exhibit activities ranging from antimicrobial to anti-inflammatory and anticancer effects. The specific substitution pattern of 6-Chloro-N-cyclopentylpyridazin-3-amine makes it an intriguing candidate for further investigation, particularly in the context of modulating enzyme activity or receptor binding. For instance, studies have suggested that pyridazine-based molecules may interact with targets involved in metabolic pathways or signal transduction cascades, which are critical in diseases such as diabetes and cancer.
One of the most compelling aspects of 6-Chloro-N-cyclopentylpyridazin-3-amine is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis involving well-established reactions such as nucleophilic substitution and cyclization. This ease of preparation allows researchers to modify the core structure systematically, enabling the exploration of analogues with tailored biological properties. The chloro substituent, for example, can be readily displaced by other functional groups through nucleophilic aromatic substitution (SNAr), providing a versatile route to generate diverse derivatives for high-throughput screening.
The potential applications of 6-Chloro-N-cyclopentylpyridazin-3-amine extend beyond academic research; several companies are actively investigating its use as an intermediate in the synthesis of novel therapeutics. The compound’s ability to serve as a building block for more complex molecules makes it particularly valuable in drug discovery programs targeting neurological disorders, infectious diseases, and chronic conditions. Preliminary computational studies have suggested that its molecular geometry may allow for efficient blood-brain barrier penetration, opening up possibilities for treating central nervous system (CNS) disorders.
From a chemical biology perspective, 6-Chloro-N-cyclopentylpyridazin-3-amine offers insights into how structural modifications can influence biological activity. The interplay between steric effects imposed by the cyclopentyl group and electronic properties arising from the nitrogen substituents can fine-tune interactions with macromolecular targets. This balance is crucial in developing drugs with high specificity and low toxicity. Recent advances in crystallographic techniques have enabled researchers to visualize how such compounds bind to proteins at an atomic level, providing critical information for structure-based drug design.
The environmental impact of synthesizing and handling 6-Chloro-N-cyclopentylpyridazin-3-amine is also an important consideration. Given its role as an intermediate rather than an end-product pharmaceutical, efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts. Catalytic methods, particularly transition-metal-catalyzed reactions, have shown promise in improving efficiency while reducing environmental footprint. Such approaches align with broader industry trends toward sustainable chemistry practices.
In conclusion,6-Chloro-N-cyclopentylpyridazin-3-amine (CAS No: 604754-56-5) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features offer opportunities for designing molecules with enhanced therapeutic potential across multiple disease areas. As research continues to uncover new biological targets and synthetic strategies,6-Chloro-N-cyclopentylpyridazin-3-amine is poised to play a significant role in the development of next-generation pharmaceuticals.
604754-56-5 (6-Chloro-N-cyclopentylpyridazin-3-amine) Related Products
- 1185309-61-8((6-Chloro-pyridazin-3-yl)-piperidin-4-ylMethyl-aMine hydrochloride, 98+% C10H16Cl2N4, MW: 263.17)
- 62776-13-0(1,6-Hexanediamine, N,N'-bis(6-chloro-3-pyridazinyl)-)
- 62776-12-9(1,5-Pentanediamine, N,N'-bis(6-chloro-3-pyridazinyl)-)
- 62776-11-8(1,4-Butanediamine, N,N'-bis(6-chloro-3-pyridazinyl)-)
- 62040-02-2(N-(butan-2-yl)-6-chloropyridazin-3-amine)
- 1009-84-3(N-Butyl-6-chloropyridazin-3-amine)
- 1185307-10-1((6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride)
- 1014-77-3(6-chloro-N-cyclohexylpyridazin-3-amine)
- 941294-45-7(6-chloro-N-cyclopropylpyridazin-3-amine)
- 941294-42-4(6-Chloro-N-pentylpyridazin-3-amine)